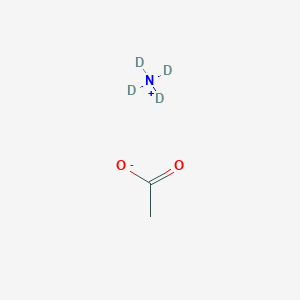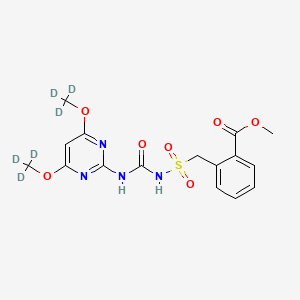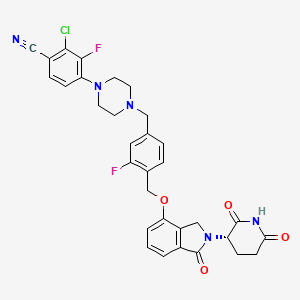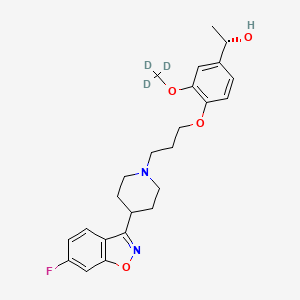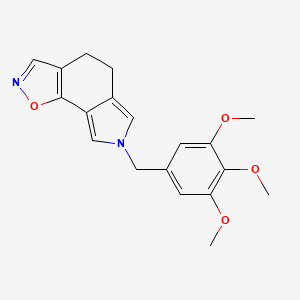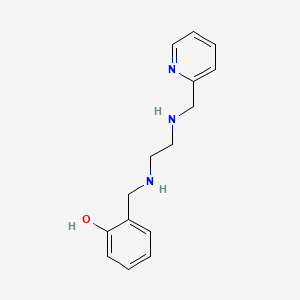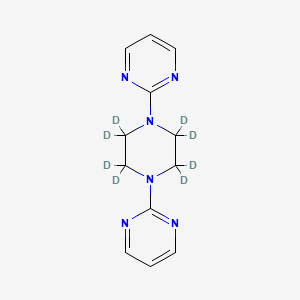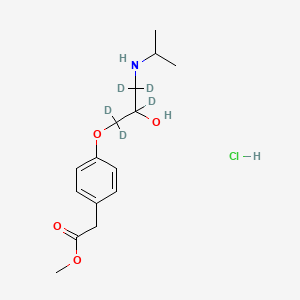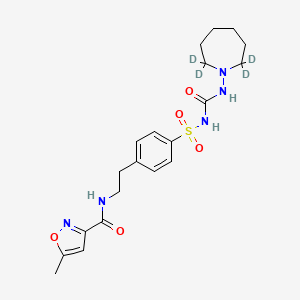
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt: is a deuterated derivative of a cysteine conjugate. This compound is often used in scientific research due to its unique properties and stability. The deuterium atoms in the acetyl group make it particularly useful in studies involving metabolic pathways and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt typically involves the following steps:
Starting Materials: The synthesis begins with L-cysteine and deuterated acetic anhydride.
Acetylation: L-cysteine is acetylated using deuterated acetic anhydride to form N-(Acetyl-d3)-L-cysteine.
Thioether Formation: The acetylated cysteine is then reacted with 3-bromopropionic acid to form the thioether linkage, resulting in N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine.
Disodium Salt Formation: Finally, the compound is converted to its disodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimized Reaction Conditions: Reaction conditions such as temperature, pH, and solvent are optimized for maximum yield.
Purification: The product is purified using techniques like crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Acyl chlorides or anhydrides are used in the presence of a base like pyridine.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Acylated Derivatives: From substitution reactions.
科学研究应用
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in studies of metabolic pathways.
Biology: Employed in research on protein modification and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in pharmacokinetic studies.
Industry: Utilized in the development of new drugs and in quality control processes.
作用机制
The mechanism of action of N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt involves its interaction with various molecular targets:
Molecular Targets: It interacts with enzymes involved in metabolic pathways, such as cysteine dioxygenase.
Pathways: The compound is involved in the synthesis and degradation of sulfur-containing amino acids.
相似化合物的比较
Similar Compounds
N-Acetyl-L-cysteine: A non-deuterated analog with similar properties but different stability and metabolic pathways.
S-(3-carboxy-2-propyl)-L-cysteine: Lacks the acetyl group, resulting in different reactivity and applications.
N-(Acetyl-d3)-L-cysteine: Similar but without the 3-carboxy-2-propyl group, affecting its chemical behavior.
Uniqueness
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt is unique due to its deuterium labeling, which provides enhanced stability and distinct metabolic pathways compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where precise tracking of metabolic processes is required.
属性
分子式 |
C9H13NNa2O5S |
|---|---|
分子量 |
296.27 g/mol |
IUPAC 名称 |
disodium;3-[(2R)-2-carboxylato-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanylbutanoate |
InChI |
InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1/i2D3;; |
InChI 键 |
MUCIEDHPXAQZRB-YRXXMFLKSA-L |
手性 SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
规范 SMILES |
CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



